2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with a unique structure that includes a cyclohexyl group and a tetrahydrobenzo-thieno-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the Gewald reaction to synthesize the thiophene ring, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone groups.
Reduction: Reduction reactions can modify the thiol group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of the epidermal growth factor receptor (EGFR), blocking the signaling pathways involved in cell proliferation and survival . The compound’s binding to these targets can disrupt normal cellular functions, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-((Substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives: These compounds have been studied for their antimalarial properties.
Uniqueness
2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific cyclohexyl substitution, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships .
Properties
Molecular Formula |
C16H20N2S2 |
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Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-cyclohexyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H20N2S2/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h10H,1-9H2,(H,17,18,19) |
InChI Key |
HHTHMUQHRDFMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C4=C(S3)CCCC4)C(=S)N2 |
Origin of Product |
United States |
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